Cylindrin

Catalog No.
S524768
CAS No.
17904-55-1
M.F
C31H52O
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cylindrin

CAS Number

17904-55-1

Product Name

Cylindrin

IUPAC Name

(3S,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene

Molecular Formula

C31H52O

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3/t21-,23+,24-,25-,26-,28+,29-,30-,31+/m0/s1

InChI Key

MRNPHCMRIQYRFU-MPVKEFPDSA-N

SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C

solubility

Soluble in DMSO

Synonyms

Cylindrin; Hollow cylinder protein complex;

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C)C

The exact mass of the compound Cylindrin is 440.4018 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Blood Proteins - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Protein Aggregation in Neurodegenerative Diseases

Neuronal death associated with Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions is often linked to protein misfolding and aggregation. Cylindrin structures, formed by the aggregation of specific proteins like alpha-synuclein and tau, are a major focus of research in this area. By studying the formation and properties of cylindrins, scientists hope to gain insights into the mechanisms of neurodegeneration ().

Investigating Cylindrin Structure and Function

Researchers use various techniques like X-ray crystallography and electron microscopy to determine the three-dimensional structure of cylindrins. Understanding the precise arrangement of protein subunits within a cylindrin can provide clues about its stability and potential interactions with other molecules (). This information is crucial for developing strategies to disrupt or prevent cylindrin formation, potentially slowing disease progression.

Developing Therapeutic Strategies

The knowledge gained from cylindrin research can be used to develop potential therapeutic approaches for neurodegenerative diseases. Some potential strategies include:

  • Inhibiting cylindrin formation: Scientists are exploring molecules that can bind to specific protein targets and prevent them from aggregating into cylindrins.
  • Disrupting existing cylindrins: Researchers are investigating methods to break apart already formed cylindrins, potentially promoting their clearance from the nervous system.

Cylindrin is a complex compound primarily derived from the plant Imperata cylindrica, known for its unique structural properties. It is characterized by its molecular formula C31H52OC_{31}H_{52}O and is classified as a natural product with significant biological activity. The structure of cylindrin features a β-barrel configuration formed by oligomeric assemblies of peptide chains, which contribute to its stability and functionality in biological systems .

That are crucial for its biological activity. Notably, it can form oligomeric structures through interactions between peptide chains, leading to the assembly of β-barrel configurations. These structures are stabilized by hydrophobic interactions and hydrogen bonds among the constituent peptides. The stability of cylindrin can be affected by mutations in the peptide sequence, which can either enhance or disrupt its structural integrity .

Cylindrin exhibits notable biological activities, particularly in the context of inflammation and fibrosis. Recent studies indicate that it inhibits the formation of M2 macrophages, which are implicated in renal fibrosis. This inhibition occurs through the downregulation of key signaling pathways such as PI3K/AKT and LXR-α, suggesting a potential therapeutic role in managing renal conditions . Additionally, cylindrin's amyloid-like properties raise concerns regarding its cytotoxic effects, particularly in neurodegenerative contexts .

Cylindrin has several applications in pharmacology and biotechnology. Its ability to modulate immune responses makes it a candidate for therapeutic interventions in diseases characterized by excessive inflammation or fibrosis. Furthermore, its structural properties make it a subject of interest in materials science and nanotechnology, where bio-inspired designs are explored for drug delivery systems and biomaterials .

Interaction studies involving cylindrin have highlighted its capacity to engage with various cellular pathways. Research indicates that cylindrin can influence macrophage polarization and subsequently alter inflammatory responses in tissues. These interactions are primarily mediated through signaling pathways that regulate cell survival and proliferation, demonstrating its potential as a modulator of immune responses .

Cylindrin shares structural and functional similarities with several other compounds, particularly those involved in amyloid formation or derived from natural sources. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivitySource
Cylindrinβ-barrel oligomerInhibits M2 macrophage formationImperata cylindrica
Amyloid β-peptideOligomeric fibrilsAssociated with neurodegenerationHuman brain
IsoarborinolTriterpeneAntioxidant propertiesDiospyros nigra
FernenolTriterpeneAnti-inflammatory effectsImperata cylindrica

Cylindrin's distinct β-barrel structure sets it apart from other similar compounds, particularly concerning its specific interactions with immune cells and potential therapeutic applications.

Cylindrin represents a unique amyloid oligomer structure that has been characterized through high-resolution X-ray crystallography [1] [2]. The three-dimensional structure has been deposited in the Protein Data Bank under multiple entries, including PDB IDs 3SGO, 3SGP, and 3SGR, representing different variants and mutants of the cylindrin oligomer [2] [1]. The crystallographic analysis reveals a hexameric assembly consisting of six identical peptide strands derived from the amyloid-forming protein alpha-B crystallin [3] [1].

The quaternary structure of cylindrin exhibits a distinctive cylindrical barrel morphology formed by six antiparallel protein strands arranged in a three-fold symmetric pattern [1] [4]. This cylindrical architecture distinguishes cylindrin from conventional amyloid fibril structures and represents a novel structural motif in amyloid biology [5]. The cylindrin structure demonstrates remarkable stability through its unique assembly pattern, where each strand forms two distinct types of interfaces with neighboring strands [1].

The crystallographic data indicates that the cylindrin barrel possesses an axial channel with an approximate diameter of 12 Angstroms [1] [6]. This central pore is characteristically devoid of water molecules and is sealed by hydrophobic interactions between inward-pointing valine side chains [1] [7]. The overall dimensions and geometric parameters of the cylindrin structure have been precisely determined through X-ray crystallographic methods, providing detailed insights into the molecular basis of its toxic properties [1].

Out-of-Register Antiparallel β-Strand Arrangement

The defining structural feature of cylindrin lies in its out-of-register antiparallel β-strand organization, which fundamentally differs from the in-register parallel arrangements typically observed in conventional amyloid fibrils [1] [4] [8]. In this out-of-register configuration, adjacent β-strands are shifted relative to one another, creating a staggered arrangement where amino acid residues do not align directly with their counterparts in neighboring strands [8].

The cylindrin structure contains two distinct types of strand-to-strand interfaces that contribute to its overall stability and architecture [1]. The strong interfaces are characterized by twelve hydrogen bonds between adjacent strands and exhibit a splaying configuration at the barrel termini [7]. These strong interfaces occur between specific strand pairs within the hexameric assembly and provide the primary stabilization for the cylindrical structure [1].

In contrast, the weak interfaces are formed by eight hydrogen bonds, comprising four main-chain hydrogen bonds, two side-chain mediated interactions, and two water-bridged connections [7] [1]. The out-of-register arrangement creates these weak interfaces between alternating strand pairs, resulting in a characteristic pattern where three strong interfaces alternate with three weak interfaces around the cylindrical perimeter [1].

The antiparallel orientation of the β-strands enables specific interactions between positively charged lysine residues and negatively charged aspartic acid residues located at the chain termini [6]. These electrostatic interactions form salt bridges that contribute additional stabilization to the out-of-register interface, particularly along the weaker contact regions [6]. The out-of-register arrangement has been proposed as a crucial structural determinant for amyloid oligomer toxicity, distinguishing these structures from the benign fibrillar deposits [8] [5].

Hydrophobic Core Packing Dynamics Revealed by Molecular Dynamics Simulations

Molecular dynamics simulations have provided detailed insights into the hydrophobic core packing dynamics within the cylindrin β-barrel structure [1] [6]. These computational studies, extending up to 300 nanoseconds in duration, have systematically investigated the role of hydrophobic interactions in maintaining cylindrin stability and structural integrity [6].

The hydrophobic core of cylindrin consists of strategically positioned valine residues that form critical inter-strand contacts [1] [6]. Specifically, six hydrophobic contacts are established between valine residues located at positions 4 and 8 within the peptide sequence, creating two sets of three-way interactions at the top and bottom of the cylindrical barrel [1]. These hydrophobic contacts are essential for maintaining the dry interior of the cylindrin structure and preventing water penetration into the central channel [6].

Molecular dynamics simulations have revealed that the stability of the cylindrin structure depends critically on the interplay between hydrophobicity and steric effects of the core residues [6]. Mutations that alter the hydrophobic character or size of these critical residues significantly impact the structural stability and dynamics of the β-barrel [6]. For instance, substitution of valine residues with smaller, less hydrophobic amino acids such as alanine or glycine disrupts the dry interior steric zipper between neighboring strands [6].

The computational studies demonstrate that strong hydrophobic interactions between geometrically fitting residues maintain close proximity between strands at both in-register and out-of-register interfaces [6]. This proximity stabilizes the side-chain and main-chain hydrogen bonds as well as the salt bridges located on the outer surface along the weak out-of-register interface [6]. Importantly, the simulations have revealed the presence of water molecules within the hydrophobic interior of the cylindrin β-barrel under certain conditions, suggesting dynamic fluctuations in the core packing arrangement [6].

The buried surface area per residue in the cylindrin strand packing interface measures 87 square Angstroms, which is smaller than the 131 square Angstrom value observed for conventional amyloid fibril steric zippers [7]. Similarly, the shape complementarity value for cylindrin interfaces is 0.75, somewhat lower than the 0.80 value characteristic of typical steric zipper arrangements [7]. These parameters indicate that while cylindrin shares structural features with steric zippers, including hydrogen-bonded β-strands and a dry interior, it exhibits reduced stability compared to conventional amyloid fibril architectures [7].

Comparative Analysis with Conventional Amyloid Fibril Architectures

The structural analysis of cylindrin reveals fundamental differences from conventional amyloid fibril architectures, particularly in terms of strand organization, quaternary structure, and stability characteristics [1] [5] [8]. Conventional amyloid fibrils are characterized by parallel β-sheet structures with in-register strand arrangements, forming extended cross-β architectures that can span micrometers in length [5] [9].

In contrast to the cylindrical barrel morphology of cylindrin, conventional amyloid fibrils adopt flat, ribbon-like cross-sections composed of multiple protofilaments [10] [9]. These fibrils typically exhibit widths ranging from 5 to 15 nanometers and display characteristic twisted morphologies with left-handed helical symmetries [11]. The fibrillar structures are stabilized by extensive hydrogen bonding networks between parallel β-strands arranged in perfect register, where identical amino acid residues align across adjacent molecules [12].

The fundamental distinction between cylindrin and conventional fibrils lies in their respective strand arrangements and hydrogen bonding patterns [8] [5]. While conventional amyloid fibrils utilize parallel, in-register β-sheets that maximize hydrogen bonding efficiency, cylindrin employs antiparallel, out-of-register β-strands that create alternating strong and weak interfaces [1] [8]. This structural difference has profound implications for stability, with conventional fibrils demonstrating superior thermodynamic stability compared to cylindrin oligomers [6].

The biological roles of these structures also differ significantly [5]. Conventional amyloid fibrils, while associated with disease pathology, are generally considered to be relatively inert deposits that accumulate in tissues over time [5]. In contrast, cylindrin and similar out-of-register oligomers are believed to represent the primary toxic species in amyloid diseases, capable of interacting with cellular membranes and disrupting normal cellular functions [1] [5].

Structural stability analyses reveal that conventional amyloid fibrils possess higher buried surface areas and shape complementarity values compared to cylindrin [7]. The steric zipper interfaces in conventional fibrils achieve buried surface areas of approximately 131 square Angstroms per residue with shape complementarity values of 0.80, indicating more optimal packing arrangements [7]. These enhanced packing interactions contribute to the greater thermodynamic stability of fibrillar structures relative to cylindrin oligomers [6].

The morphological differences extend to the overall assembly mechanisms and growth patterns [5]. Conventional amyloid fibrils grow through end-to-end addition of monomeric units or small oligomers to existing fibril seeds, resulting in unidirectional elongation and the formation of extended structures [5]. Cylindrin, however, assembles into discrete hexameric barrels through a fundamentally different mechanism involving the simultaneous association of six peptide strands [1].

The formation of cylindrin structures relies heavily on specific peptide self-assembly pathways that involve amyloidogenic sequences derived from αB-crystallin [1] [2]. These sequences exhibit a remarkable propensity to undergo hierarchical assembly through distinct conformational transitions that mirror natural amyloid formation processes.

Conformational Transition Pathways

Research has demonstrated that cylindrin-forming peptides follow a characteristic assembly pathway involving sequential conformational states: random coil → α-helical intermediates → β-sheet structures [2] [4]. This three-stage process is fundamentally different from direct β-sheet formation and provides crucial insights into the molecular mechanisms of amyloid oligomer formation.

The eleven-residue peptide segment from αB-crystallin (KVKVLGDVIEV) serves as a paradigmatic example of amyloidogenic sequence behavior [1] [3]. Under physiological conditions, this peptide spontaneously assembles into hexameric and trimeric structures that adopt the characteristic cylindrin β-barrel fold [1]. The assembly process requires achieving a critical concentration threshold above which intermolecular interactions overcome the entropy of mixing, facilitating the formation of stable oligomeric species.

α-Helical Intermediate Stabilization

A particularly intriguing aspect of cylindrin assembly involves the formation of metastable α-helical intermediates [2] [5]. These intermediates are characterized by specific circular dichroism spectroscopic signatures: a negative π-π* transition near 222 nanometers, a negative split π-π* transition near 208 nanometers, and a positive peak near 192 nanometers [2]. The stability of these helical intermediates varies significantly among different peptide sequences, with some maintaining α-helical structure for extended periods before transitioning to β-sheet conformations.

The formation of α-helical intermediates appears to be concentration-dependent and can be observed within minutes at concentrations below 100 micromolar for certain sequences [2]. This observation suggests that the helical state serves as a kinetic intermediate that facilitates subsequent β-sheet assembly by providing a partially structured template for intermolecular interactions.

Sequence-Specific Assembly Requirements

The efficiency of cylindrin formation is highly dependent on specific amino acid sequences and their positioning within the peptide chain [2] [5]. Aromatic residues, particularly phenylalanine and tyrosine, play crucial roles in stabilizing intermolecular interactions through π-π stacking and hydrophobic contacts. However, contrary to previous assumptions about the dominance of aromatic interactions, recent studies have shown that fully aliphatic peptides can also undergo similar self-assembly mechanisms [2].

The role of charged residues in cylindrin assembly is equally important, as electrostatic interactions can either promote or inhibit oligomer formation depending on the overall charge distribution [6]. Peptides with balanced charge states (approximately ±2) demonstrate optimal assembly characteristics, while highly charged sequences tend to remain dispersed due to electrostatic repulsion [7] [8].

Steric and Hydrophobic Determinants of β-Barrel Nucleation

The nucleation and stabilization of cylindrin β-barrel structures depend critically on the interplay between steric constraints and hydrophobic interactions within the assembled oligomer [1] [9] [10]. Understanding these determinants provides essential insights into the molecular forces that govern amyloid oligomer stability and toxicity.

Hydrophobic Core Architecture

Molecular dynamics simulations have revealed that the stability of cylindrin structures is primarily determined by hydrophobic interactions within the barrel interior [1] [9] [10]. The hydrophobic core consists of strategically positioned valine residues that form a network of stabilizing contacts between opposing β-strands. In the wild-type cylindrin structure, six hydrophobic contacts are formed between valine residues at positions 4 and 8, creating a water-excluded environment within the barrel interior [1].

The importance of hydrophobic surface area burial in cylindrin stability is demonstrated by the strong correlation between the magnitude of negative heat capacity changes and the amount of hydrophobic surface area removed from water contact during assembly [9]. This relationship suggests that the hydrophobic effect provides the primary thermodynamic driving force for cylindrin formation, with entropic contributions from water reorganization playing a secondary but significant role.

Geometric Constraints and Steric Effects

Steric considerations impose strict geometric requirements on residues that can successfully participate in cylindrin formation [1] [11] [10]. The replacement of valine residues with sterically larger amino acids, such as tryptophan, disrupts cylindrin formation due to steric clashes within the confined barrel interior [1]. These observations highlight the importance of precise molecular packing in maintaining the structural integrity of β-barrel oligomers.

Conversely, the substitution of valine with smaller residues, such as alanine or glycine, reduces the number of stabilizing hydrophobic contacts and leads to structural destabilization [1] [10]. The optimal balance between steric complementarity and hydrophobic surface area appears to be achieved with branched aliphatic residues of intermediate size, such as valine and leucine.

Strand Orientation and Register Effects

A unique structural feature of cylindrin β-barrels is the out-of-register orientation of antiparallel β-strands [3] [10]. This arrangement creates an asymmetric hydrogen bonding pattern that distinguishes cylindrin structures from conventional amyloid fibrils, which typically exhibit in-register strand alignment. The out-of-register organization results in the formation of strong interfaces between some strand pairs and weaker interfaces between others, creating a structurally heterogeneous assembly.

The energetic cost of transitioning from out-of-register cylindrin structures to in-register fibrillar arrangements is substantial, suggesting that cylindrin formation represents a kinetically trapped state that is distinct from the thermodynamically favored fibril pathway [3]. This observation has important implications for understanding the relationship between toxic oligomers and mature amyloid fibrils in disease pathogenesis.

Water Penetration and Barrel Dynamics

Despite the predominantly hydrophobic character of the cylindrin interior, molecular dynamics simulations indicate that water molecules can penetrate the barrel structure under certain conditions [1] [10]. This water infiltration appears to be facilitated by thermal fluctuations and conformational flexibility within the barrel walls. The presence of water within the hydrophobic core may contribute to the dynamic instability of cylindrin structures and their potential to undergo further structural rearrangements.

The accessibility of the barrel interior to water molecules also has implications for the mechanism of membrane interaction and cellular toxicity. The ability of cylindrin structures to create transient pores or channels that allow ion leakage across cellular membranes may be related to their dynamic water permeability and structural plasticity.

Post-Synthetic Modifications: Methylation and Isopropyl Group Incorporation

Post-synthetic modification strategies provide powerful tools for modulating the properties of cylindrin-forming peptides and investigating structure-function relationships [12] [13] [14]. Two particularly important modification approaches involve N-methylation of amide bonds and the incorporation of isopropyl groups, both of which can significantly alter peptide assembly behavior and biological activity.

N-Methylation Strategies and Effects

N-methylation represents one of the most versatile post-synthetic modifications for peptides [13] [15] [16]. This modification involves the addition of methyl groups to amide nitrogen atoms within the peptide backbone, resulting in altered conformational preferences and hydrogen bonding patterns. For cylindrin-related studies, N-methylation can be used to probe the importance of specific backbone interactions in β-barrel formation and stability.

The synthetic approaches for N-methylation include both solution-phase and solid-phase methodologies [13] [15]. Solution-phase methods typically employ mild conditions with specialized protecting group strategies to prevent side reactions with amino acid side chains. Solid-phase N-methylation can be accomplished using activated amino acid derivatives or through on-resin modification of existing peptide sequences [13] [17].

The effects of N-methylation on peptide self-assembly are complex and depend on the specific positions modified and the extent of methylation [15] [18]. Single N-methylations can disrupt local hydrogen bonding patterns while preserving overall secondary structure propensities. Multiple N-methylations tend to increase conformational rigidity and can either promote or inhibit oligomer formation depending on the sequence context.

Mechanistic Implications of Methylation

N-methylation affects cylindrin assembly through several distinct mechanisms [15] [16] [19]. First, the addition of methyl groups increases the steric bulk around modified amide bonds, potentially interfering with the close packing required for β-barrel formation. Second, N-methylation eliminates the hydrogen bond donor capability of the modified amide, reducing the number of possible intermolecular hydrogen bonds that can stabilize oligomeric structures.

The hydrophobic character of methyl groups can also contribute to enhanced hydrophobic interactions within assembled structures [16] [19]. This effect may be particularly important in cylindrin systems where hydrophobic contacts provide the primary stabilizing forces. The strategic placement of N-methyl modifications can therefore be used to fine-tune the balance between stabilizing and destabilizing forces in β-barrel assembly.

Isopropyl Group Incorporation Methods

The incorporation of isopropyl groups into peptide structures can be achieved through several synthetic approaches [20] [21] [22]. Direct incorporation during peptide synthesis involves the use of amino acids bearing isopropyl side chains, such as valine and leucine derivatives. Post-synthetic isopropyl incorporation can be accomplished through alkylation reactions using isopropyl halides or related alkylating agents [17].

Recent advances in on-surface synthesis have demonstrated novel approaches to isopropyl group incorporation through cycloaromatization reactions [20]. These methods involve the selective dehydrogenation of isopropyl substituents followed by intermolecular coupling and cyclization reactions. While primarily developed for materials science applications, these techniques provide insights into the reactivity and transformation pathways of isopropyl-containing compounds.

Functional Consequences of Isopropyl Modifications

The incorporation of isopropyl groups into cylindrin-forming peptides can have profound effects on assembly behavior and biological activity [23] [21]. Isopropyl groups are significantly more hydrophobic than smaller alkyl substituents, leading to enhanced hydrophobic interactions and altered partitioning behavior between aqueous and lipid environments.

The branched structure of isopropyl groups also introduces steric constraints that can influence local conformational preferences and intermolecular packing arrangements [24] [25]. These effects are particularly relevant in cylindrin systems where precise geometric complementarity is required for stable β-barrel formation. The strategic placement of isopropyl modifications can be used to either enhance or disrupt cylindrin assembly depending on the specific structural requirements.

Combinatorial Modification Strategies

The combination of multiple post-synthetic modifications offers opportunities to create peptides with precisely tuned assembly properties [14] [26] [27]. For cylindrin studies, the simultaneous incorporation of N-methylation and isopropyl substitutions can provide synergistic effects that are not achievable with single modifications alone.

Combinatorial modification approaches require careful consideration of synthetic compatibility and the potential for undesired side reactions [14] [26]. The development of orthogonal protection and modification strategies has enabled the selective introduction of multiple modifications without compromising peptide integrity or yield.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.5

Exact Mass

440.4018

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Cylindrin

Dates

Last modified: 02-18-2024
1: Zulpo M, Kotulska M. Comparative modeling of hypothetical amyloid pores based on cylindrin. J Mol Model. 2015 Jun;21(6):151. doi: 10.1007/s00894-015-2691-4. Epub 2015 May 21. PubMed PMID: 25994458.
2: Harris JR, Naeem I. Further studies on the characterization of cylindrin and torin, two extrinsic proteins of the erythrocyte membrane. Biochim Biophys Acta. 1981 Sep 29;670(2):285-90. PubMed PMID: 6895329.
3: Berhanu WM, Hansmann UH. The stability of cylindrin β-barrel amyloid oligomer models-a molecular dynamics study. Proteins. 2013 Sep;81(9):1542-55. doi: 10.1002/prot.24302. Epub 2013 Jun 22. PubMed PMID: 23606599; PubMed Central PMCID: PMC4206217.
4: Harris JR. Torin and cylindrin, two extrinsic proteins of the erythrocyte membrane: a review. Nouv Rev Fr Hematol. 1980;22(4):411-48. PubMed PMID: 6166920.
5: Lande WM, Thiemann PV, Fisher KA, Mentzer WC. Two-dimensional electrophoretic analysis of human erythrocyte cylindrin. Biochim Biophys Acta. 1984 Nov 21;778(1):105-11. PubMed PMID: 6548644.
6: Laganowsky A, Liu C, Sawaya MR, Whitelegge JP, Park J, Zhao M, Pensalfini A, Soriaga AB, Landau M, Teng PK, Cascio D, Glabe C, Eisenberg D. Atomic view of a toxic amyloid small oligomer. Science. 2012 Mar 9;335(6073):1228-31. doi: 10.1126/science.1213151. PubMed PMID: 22403391; PubMed Central PMCID: PMC3959867.
7: Harris JR. Erythrocyte cylindrin: possible identity with the ubiquitous 20S high molecular weight protease complex and the prosome particle. Indian J Biochem Biophys. 1988 Dec;25(6):459-66. Review. PubMed PMID: 3076577.
8: Do TD, LaPointe NE, Nelson R, Krotee P, Hayden EY, Ulrich B, Quan S, Feinstein SC, Teplow DB, Eisenberg D, Shea JE, Bowers MT. Amyloid β-Protein C-Terminal Fragments: Formation of Cylindrins and β-Barrels. J Am Chem Soc. 2016 Jan 20;138(2):549-57. doi: 10.1021/jacs.5b09536. Epub 2016 Jan 6. PubMed PMID: 26700445; PubMed Central PMCID: PMC4741107.
9: Liu X, Zhang B, Chou G, Yang L, Wang Z. [Chemical constituents from Imperata cylindrica]. Zhongguo Zhong Yao Za Zhi. 2012 Aug;37(15):2296-300. Chinese. PubMed PMID: 23189737.
10: Zheng W, Tsai MY, Chen M, Wolynes PG. Exploring the aggregation free energy landscape of the amyloid-β protein (1-40). Proc Natl Acad Sci U S A. 2016 Oct 18;113(42):11835-11840. Epub 2016 Oct 3. PubMed PMID: 27698130; PubMed Central PMCID: PMC5081630.
11: Liu C, Zhao M, Jiang L, Cheng PN, Park J, Sawaya MR, Pensalfini A, Gou D, Berk AJ, Glabe CG, Nowick J, Eisenberg D. Out-of-register β-sheets suggest a pathway to toxic amyloid aggregates. Proc Natl Acad Sci U S A. 2012 Dec 18;109(51):20913-8. doi: 10.1073/pnas.1218792109. Epub 2012 Dec 3. PubMed PMID: 23213214; PubMed Central PMCID: PMC3529048.
12: Ranieri G, Mazzei R, Wu Z, Li K, Giorno L. Use of a Ceramic Membrane to Improve the Performance of Two-Separate-Phase Biocatalytic Membrane Reactor. Molecules. 2016 Mar 14;21(3):345. doi: 10.3390/molecules21030345. PubMed PMID: 26985887.
13: Harris JR. Biochemical and ultrastructural characterization of a high molecular weight soluble Mg2+ -ATPase from human erythrocytes. J Mol Biol. 1984 Apr 25;174(4):705-21. PubMed PMID: 6144798.
14: Moshe A, Landau M, Eisenberg D. Preparation of Crystalline Samples of Amyloid Fibrils and Oligomers. Methods Mol Biol. 2016;1345:201-10. doi: 10.1007/978-1-4939-2978-8_13. PubMed PMID: 26453214.
15: Zhang H, Xi W, Hansmann UHE, Wei Y. Fibril-Barrel Transitions in Cylindrin Amyloids. J Chem Theory Comput. 2017 Aug 8;13(8):3936-3944. doi: 10.1021/acs.jctc.7b00383. Epub 2017 Jul 17. PubMed PMID: 28671829.
16: Wu C, Shea JE. Structural similarities and differences between amyloidogenic and non-amyloidogenic islet amyloid polypeptide (IAPP) sequences and implications for the dual physiological and pathological activities of these peptides. PLoS Comput Biol. 2013;9(8):e1003211. doi: 10.1371/journal.pcbi.1003211. Epub 2013 Aug 29. PubMed PMID: 24009497; PubMed Central PMCID: PMC3757079.
17: Fu LN, Chen LY, Liu RH, Chen DF. [Chemical constituents of rhizoma imperatae and their anti-complementary activity]. Zhong Yao Cai. 2010 Dec;33(12):1871-4. Chinese. PubMed PMID: 21548362.
18: Malech HL, Marchesi VT. Hollow cylinder protein in the cytoplasm of human erythrocytes. Biochim Biophys Acta. 1981 Oct 28;670(3):385-92. PubMed PMID: 6895331.
19: Hayward S, Milner-White EJ. Geometrical principles of homomeric β-barrels and β-helices: Application to modeling amyloid protofilaments. Proteins. 2017 Oct;85(10):1866-1881. doi: 10.1002/prot.25341. Epub 2017 Jul 12. PubMed PMID: 28646497.
20: Xi W, Vanderford EK, Hansmann UHE. Out-of-Register Aβ(42) Assemblies as Models for Neurotoxic Oligomers and Fibrils. J Chem Theory Comput. 2018 Feb 13;14(2):1099-1110. doi: 10.1021/acs.jctc.7b01106. Epub 2018 Jan 31. PubMed PMID: 29357242; PubMed Central PMCID: PMC5821112.

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